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molecular formula C7H7Cl B144806 3-Chlorotoluene CAS No. 108-41-8

3-Chlorotoluene

Cat. No. B144806
M. Wt: 126.58 g/mol
InChI Key: OSOUNOBYRMOXQQ-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 3-chlorotoluene (127 mg, 1.00 mmol) reacted with N,N-di-n-butylamine (155 mg, 1.20 mmol) using 0.5 mol % Pd(OAc)2, 1 mol % of ligand, and sodium tert-butoxide (115 mg, 1.20 mmol) at 100° C. for 27 h in toluene to give the title compound (208 mg, 94%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.15 (t, 1H, J=Hz), 6.53 (app.bd, 3H, J=3.3 Hz), 3.31 (t, 4H, J=7.5 Hz), 2.37 (s, 3H), 1.63 (m, 4H), 1.42 (m, 4H), 1.02 (t, 6H, J=7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 148.27, 138.73, 129.02, 116.05, 112.39, 108.94, 50.74, 29.45, 22.02, 20.36, 14.01. GC/MS (EI): m/z 219 (M+). Anal. Calcd for C15H25N: C, 82.13; H, 11.49; N, 6.38. Found: C. 81.85; H, 11.57; N, 6.47.
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:9]([N:13]([CH2:14][CH2:15][CH2:16][CH3:17])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)[CH2:10][CH2:11][CH3:12] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
127 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C
Step Two
Name
Quantity
155 mg
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
115 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 27 h
Duration
27 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C1=CC(=CC=C1)C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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